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An In-Depth Technical Guide to VER-155008: A Potent ATP-Competitive Inhibitor of Hsp70

Introduction
VER-155008 is a novel, adenosine-derived small molecule inhibitor of the 70 kDa heat shock

protein (Hsp70) family of molecular chaperones.[1][2] As essential players in protein

homeostasis, Hsp70s are frequently overexpressed in various cancer cells, where they

contribute to tumor cell survival, proliferation, and resistance to therapy.[3][4] This makes them

an attractive target for anticancer drug development. VER-155008 was discovered through a

structure-guided expansion of an active hit from a fluorescence polarization-based screen of an

adenosine analogue library.[1] It has demonstrated potent anti-cancer activity in various

preclinical models and serves as a valuable tool for studying the biological functions of Hsp70.

[3]

Mechanism of Action
VER-155008 functions as an ATP-competitive inhibitor of Hsp70.[1][4][5] It binds to the

nucleotide-binding domain (NBD) of Hsp70, the same site where ATP binds.[1][4] This

competitive binding prevents the allosteric regulation between the NBD and the substrate-

binding domain (SBD), which is crucial for the chaperone's function.[4] Crystallographic studies

have revealed that VER-155008 traps the NBD of Hsp70 in an ADP-like conformation.[1][4]

This prevents the conformational changes required for substrate protein folding and release,

thereby inhibiting the chaperone cycle.

The binding of VER-155008 to the Hsp70 NBD involves several key interactions. The adenine

moiety of VER-155008 overlays with that of ATP, forming a hydrogen bond with Ser275.[1][5]
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The ribose portion of the molecule also forms hydrogen bonds with Lys271 and, via a water

molecule, with Asp234.[1]

Data Presentation
In Vitro Potency of VER-155008

Target IC50 (μM) Assay Type Reference

Hsp70 0.5
Fluorescence

Polarization
[1][2][6]

Hsc70 2.6
Fluorescence

Polarization
[6]

Grp78 2.6
Fluorescence

Polarization
[6]

Hsp90β >200 Not Specified [2]

Cellular Activity of VER-155008
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Cell Line Cancer Type GI50 (μM) Effect Reference

BT474 Breast Cancer 5.3 - 14.4

Inhibition of

proliferation,

degradation of

Hsp70

substrates (Her2,

Raf-1)

[1][5][6]

MB-468 Breast Cancer 5.3 - 14.4
Inhibition of

proliferation
[6]

HCT116 Colon Cancer 5.3 - 14.4

Inhibition of

proliferation,

degradation of

Hsp70

substrates (Her2,

Raf-1)

[1][5][6]

HT29 Colon Cancer 5.3 - 14.4
Inhibition of

proliferation
[6]

A549
Non-Small-Cell

Lung Cancer
Not Specified

Inhibition of

proliferation and

cell cycle

progression

[3]

H1975
Non-Small-Cell

Lung Cancer
Not Specified

Inhibition of

proliferation
[3]

8505C
Anaplastic

Thyroid Cancer
Not Specified

Reduction in cell

viability
[6]

FRO
Anaplastic

Thyroid Cancer
Not Specified

Reduction in cell

viability
[6]

Experimental Protocols
Fluorescence Polarization (FP) Assay for Hsp70
Inhibition
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This assay is used to determine the IC50 values of inhibitors against Hsp70 isoforms.[6]

Materials:

Hsp70, Hsc70, or Grp78 protein

N6-(6-amino)hexyl-ATP-5-FAM (fluorescent probe)

Assay Buffer: 100 mM Tris pH 7.4, 150 mM KCl, 5 mM CaCl2

VER-155008 or other test compounds

96-well black polystyrene high-bind plates

Fluorescence plate reader

Procedure:

Prepare a solution of the Hsp70 protein and the fluorescent ATP probe in the assay buffer.

For Hsp70, final concentrations are typically 400 nM protein and 20 nM probe. For Hsc70,

0.3 µM protein and 20 nM probe are used. For Grp78, 2 µM protein and 10 nM probe are

used.

Add the test compound (e.g., VER-155008) at various concentrations to the wells of the 96-

well plate. A 10-point IC50 curve is typically generated. The final DMSO concentration should

be kept constant (e.g., 5%).

Add the protein-probe mixture to the wells containing the test compound. The final assay

volume is 100 µl.

Incubate the plate at room temperature. Incubation times vary depending on the isoform: 3

hours for Hsp70, 30 minutes for Hsc70, and 2 hours for Grp78.

Measure the fluorescence polarization using a plate reader with excitation at 485 nm and

emission at 535 nm.

The data is fitted using a 4-parameter logistical data model to determine the IC50 value.
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Visualizations
Signaling Pathway of Hsp70 Inhibition by VER-155008
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Normal Hsp70 Chaperone Cycle

Inhibition by VER-155008 Downstream Cellular Effects
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In Vitro Analysis Cell-Based Assays In Vivo Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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